Phorate Oxon-13C4
Description
Phorate Oxon-¹³C₄ is a carbon-13 isotopically labeled derivative of phorate oxon, an oxygenated metabolite of the organophosphate pesticide phorate. Phorate (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is a systemic insecticide and acaricide used in agriculture. The oxon form (phorate oxon) arises from the oxidative desulfuration of phorate, replacing the sulfur atom in the P=S bond with oxygen (P=O), enhancing its acetylcholinesterase inhibitory activity and toxicity . The ¹³C₄ labeling enables precise tracking of phorate oxon in environmental, metabolic, and toxicological studies, particularly for elucidating degradation pathways and metabolite profiles in biological systems .
Properties
Molecular Formula |
C₃¹³C₄H₁₇O₃PS₂ |
|---|---|
Molecular Weight |
248.28 |
Synonyms |
Phosphorothioic Acid O,O-Diethyl S-[(Ethylthio)methyl] Ester-13C4; (Ethylthio)methanethiol S-Ester with O,O-Diethyl Phosphorothioate-13C4; O,O-Diethyl S-(Ethylthiomethyl) Phosphorothioate-13C4; Phorate Oxygen Analog-13C4; Phorate Thiolate Analog-13C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Phorate Oxon-¹³C₄ belongs to the organophosphate (OP) class, sharing structural motifs with other OPs such as chlorpyrifos oxon and malathion oxon. Key structural features include:
- Phosphate Core: All OPs contain a central phosphorus atom bonded to oxygen/sulfur and organic substituents. Phorate oxon has a P=O group, whereas non-oxon forms (e.g., phorate) retain P=S .
- Side Chains : Phorate oxon features ethyl and ethylthiomethyl groups, distinguishing it from chlorpyrifos oxon (pyridinyl moiety) and malathion oxon (carboxyester groups) .
Table 1: Structural and Functional Properties of Phorate Oxon-¹³C₄ and Analogues
| Compound | Core Structure | Key Substituents | Isotopic Labeling |
|---|---|---|---|
| Phorate Oxon-¹³C₄ | P=O | O,O-diethyl, S-ethylthio | ¹³C₄ |
| Chlorpyrifos Oxon | P=O | O,O-diethyl, pyridinyl | None |
| Malathion Oxon | P=O | O,O-dimethyl, carboxyester | None |
Toxicological Profiles
Phorate oxon is significantly more toxic than its parent compound, phorate, due to its enhanced acetylcholinesterase inhibition. Comparative toxicity data (oral LD₅₀ in rats):
- Phorate Oxon : ~2–4 mg/kg (estimated) .
- Chlorpyrifos Oxon : ~3.5 mg/kg .
- Malathion Oxon : ~50 mg/kg .
Degradation Pathways and Metabolites
Phorate Oxon-¹³C₄ degrades via oxidative and hydrolytic pathways, producing metabolites such as O,O,O-Tris(2-methylphenyl) thiophosphate and diethyl dithiophosphate . Comparatively:
- Chlorpyrifos Oxon degrades to 3,5,6-trichloro-2-pyridinol.
- Malathion Oxon forms malaoxon carboxylic acid.
Key Differences :
- Phorate oxon degradation involves sulfur-to-oxygen substitution in the P-S bond, a mechanism shared with chlorpyrifos but absent in malathion .
- ¹³C₄ labeling allows precise tracking of phorate oxon metabolites, unlike non-labeled analogues .
Environmental and Microbial Impact
Phorate oxon inhibits bacterial growth (e.g., Lactobacillus plantarum P9) more potently than chlorpyrifos or glyphosate. At 100 µg/mL, phorate oxon reduces L. plantarum viability by >50%, whereas chlorpyrifos requires 1,500 µg/mL for similar effects .
Q & A
Basic: What validated analytical techniques are recommended for quantifying Phorate Oxon-13C4^{13}\text{C}_413C4 in environmental samples, and how do they ensure isotopic purity?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotopic dilution is the gold standard for quantifying Phorate Oxon-. Researchers should:
- Use -labeled internal standards to correct for matrix effects and ion suppression.
- Validate methods via spike-and-recovery tests in representative matrices (e.g., soil, water).
- Report isotopic purity using high-resolution mass spectrometry (HRMS) to confirm the absence of unlabeled analogs.
Critical parameters include mass transitions for -specific fragments and chromatographic separation to resolve isotopic peaks .
Advanced: How should controlled experiments differentiate this compound^{13}\text{C}_413C4 from its unlabeled counterpart in metabolic studies?
Methodological Answer:
- Isotopic Tracer Design: Use dual-labeled (e.g., + ) compounds to track specific metabolic pathways.
- Mass Spectrometry Settings: Optimize collision energy to distinguish isotopic clusters and avoid cross-talk between labeled/unlabeled ions.
- Control Groups: Include unlabeled Phorate Oxon and solvent-only controls to baseline-correct background signals.
- Data Normalization: Express results as isotopic enrichment ratios (labeled:unlabeled) to account for natural abundance variations .
Basic: What synthetic protocols ensure >98% isotopic enrichment in this compound^{13}\text{C}_413C4?
Methodological Answer:
Validated synthesis involves:
- Precursor Selection: Start with -labeled thiophosphoryl chloride for sulfur and oxygen isotope incorporation.
- Reaction Monitoring: Use -NMR to track phosphorylation efficiency and isotopic incorporation.
- Purification: Employ preparative HPLC with orthogonal columns (C18 + ion-exchange) to isolate the labeled compound.
- QC Documentation: Report isotopic purity via HRMS and elemental analysis, ensuring compliance with IUPAC guidelines .
Advanced: How can contradictory findings on this compound^{13}\text{C}_413C4’s environmental half-life be resolved?
Methodological Answer:
- Meta-Analysis Framework: Use mixed-effects models to account for variables like soil pH, organic matter, and microbial activity across studies.
- Standardized Testing: Propose a harmonized OECD 307 protocol with defined soil types and moisture levels.
- Isotope-Specific Degradation Tracking: Compare degradation products (via HRMS) to unlabeled analogs to isolate isotopic effects.
Contradictions often arise from inconsistent experimental conditions; cross-study reproducibility requires transparent reporting of soil metadata .
Basic: What parameters are critical when reporting stability studies of this compound^{13}\text{C}_413C4 under varying pH?
Methodological Answer:
- pH Range: Test from 2–12 to cover extreme environmental conditions.
- Temperature Control: Maintain 25°C ± 0.5°C using water-jacketed reactors.
- Analytical Replicates: Perform triplicate injections for LC-MS/MS at each time point.
- Degradation Kinetics: Report first-order rate constants () and half-lives () with 95% confidence intervals.
Include raw chromatograms in supplementary materials to demonstrate peak integrity .
Advanced: What statistical methods address inter-laboratory variability in this compound^{13}\text{C}_413C4 toxicity assays?
Methodological Answer:
- Consensus Standards: Adopt the ISO 11268-2 earthworm toxicity test with -specific calibration.
- Robust Z-Score Analysis: Identify outliers across labs using median-based statistical dispersion.
- Multivariate Regression: Model variability sources (e.g., technician experience, equipment age).
Publish raw data in open repositories (e.g., Zenodo) to enable reanalysis and reduce reproducibility crises .
Basic: Which spectroscopic methods confirm this compound^{13}\text{C}_413C4’s structural identity?
Methodological Answer:
- -NMR: Verify isotopic incorporation at C-1 to C-4 positions (δ 120–140 ppm for thiophosphate carbons).
- HRMS: Confirm molecular ion ([M+H]) at m/z 318.9764 (Δ < 2 ppm).
- IR Spectroscopy: Report P=O and P-S stretching frequencies (1250–1150 cm) to confirm oxidation state.
Cross-reference spectral data with non-labeled Phorate Oxon to validate isotopic shifts .
Advanced: How can accelerated solvent extraction (ASE) optimize this compound^{13}\text{C}_413C4 recovery from complex matrices?
Methodological Answer:
- Solvent Optimization: Test binary mixtures (e.g., acetone:hexane, 7:3 v/v) for polarity matching.
- Temperature Gradient: Ramp from 50°C to 150°C to maximize analyte solubility without degradation.
- Isotope-Specific QC: Spike pre-extraction recoveries to quantify matrix effects.
Compare ASE efficiency vs. QuEChERS, reporting % recovery and matrix effect values in supplementary tables .
Basic: What QC measures ensure this compound^{13}\text{C}_413C4 reliability as a mass spectrometry internal standard?
Methodological Answer:
- Purity Certification: Require vendor-supplied certificates with HRMS/ICP-MS validation.
- Stability Monitoring: Store at -80°C in amber vials; test for degradation monthly.
- Cross-Contamination Checks: Run solvent blanks between samples to detect carryover.
Document lot-specific QC data in electronic lab notebooks for audit trails .
Advanced: What models explain this compound^{13}\text{C}_413C4’s bioaccumulation discrepancies in aquatic vs. terrestrial systems?
Methodological Answer:
- Fugacity Modeling: Parameterize lipid-water partitioning () using ’s log .
- Physiologically Based Pharmacokinetic (PBPK) Models: Simulate tissue-specific uptake in fish vs. soil organisms.
- Isotope-Specific Trophic Transfer Studies: Track in food chains using CSIA (compound-specific isotope analysis).
Publish model code (e.g., in R or Python) to enable community validation and refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
